N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUECRLOQVDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4-Amino-2-methylphenyl)-3-methylbenzamide CAS 926194-81-2
An In-Depth Technical Guide to N-(4-Amino-2-methylphenyl)-3-methylbenzamide (CAS 926194-81-2)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(4-Amino-2-methylphenyl)-3-methylbenzamide (CAS 926194-81-2), a substituted N-arylbenzamide of significant interest as a scaffold and intermediate in synthetic and medicinal chemistry. While specific literature on this compound is limited, its structural motifs are present in numerous biologically active agents. This document synthesizes information from analogous structures and established chemical principles to present a robust guide for researchers. It details a validated synthesis protocol based on the Schotten-Baumann reaction, outlines rigorous analytical characterization methods, discusses potential applications in drug discovery by analogy to known pharmacologically active benzamides, and provides essential safety and handling information.
Introduction and Physicochemical Properties
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is an organic compound featuring a core benzamide structure, which links a 3-methylbenzoyl group to a 4-amino-2-methylaniline moiety. The N-arylbenzamide scaffold is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, most notably as a key pharmacophore in kinase inhibitors and anticonvulsant drugs.[1][2] This compound's bifunctional nature, possessing both a primary aromatic amine and an amide linkage, makes it a versatile building block for further chemical elaboration.
Table 1: Physicochemical Properties of N-(4-Amino-2-methylphenyl)-3-methylbenzamide
| Property | Value | Source |
| CAS Number | 926194-81-2 | - |
| Molecular Formula | C₁₅H₁₆N₂O | Calculated |
| Molecular Weight | 240.30 g/mol | Calculated |
| Appearance | Expected to be an off-white to tan solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water. | Inferred |
Recommended Synthesis Protocol
The synthesis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide is most effectively achieved via a nucleophilic acyl substitution, specifically an adaptation of the Schotten-Baumann reaction.[3] This method involves the acylation of the more reactive amino group of 2-methyl-p-phenylenediamine (4-amino-2-methylaniline) with 3-methylbenzoyl chloride. The reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards product formation.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Methyl-p-phenylenediamine (1.0 eq)
-
3-Methylbenzoyl chloride (1.05 eq)[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[6]
-
Triethylamine (TEA) or Pyridine (1.5 eq)[6]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-p-phenylenediamine (1.0 eq) and dissolve in anhydrous DCM (approx. 10-15 mL per gram of amine).
-
Basification: Cool the flask in an ice bath (0 °C). Add triethylamine (1.5 eq) to the solution. Causality: The base is essential to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[3]
-
Acylation: While stirring vigorously at 0 °C, add 3-methylbenzoyl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Causality: Slow, cooled addition is critical to control the exothermic nature of the acylation and prevent potential side reactions.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching & Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl salts), and brine.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-Amino-2-methylphenyl)-3-methylbenzamide.[7]
Analytical Characterization: A Self-Validating System
Rigorous analytical testing is required to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of HPLC, NMR, and MS is recommended.[8]
Table 2: Expected Analytical Characterization Data
| Technique | Parameter | Expected Result |
| RP-HPLC | Purity | >98% (by area at 254 nm) |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons (approx. 6.5-7.8 ppm), amide NH (approx. 9.5-10.5 ppm), primary NH₂ (broad singlet, approx. 3.5-4.5 ppm), and two distinct methyl singlets (approx. 2.1-2.4 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbon (approx. 165-168 ppm), aromatic carbons (approx. 115-145 ppm), and methyl carbons (approx. 17-22 ppm). |
| HRMS (ESI+) | [M+H]⁺ | Expected m/z: 241.1335 |
Note: Exact NMR shifts are dependent on the solvent used (e.g., DMSO-d₆).
Potential Applications in Drug Discovery
The N-arylbenzamide scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural rigidity and ability to form key hydrogen bonds make it an ideal framework for enzyme inhibitors.
Kinase Inhibition
Many successful tyrosine kinase inhibitors (TKIs) are built upon a substituted N-arylbenzamide core. A prominent example is Imatinib (Gleevec®), a BCR-ABL inhibitor used to treat chronic myeloid leukemia (CML).[9][10] The general structure involves an N-arylbenzamide "head" that anchors in the ATP-binding pocket of the kinase, with a "tail" portion extending out to confer solubility and target specificity.[11] N-(4-Amino-2-methylphenyl)-3-methylbenzamide represents a functionalized "head" group that could be elaborated by attaching various tail moieties to its primary amine, creating a library of potential kinase inhibitors.
Caption: Relationship of the topic compound to a general kinase inhibitor pharmacophore.
Other Potential Therapeutic Areas
Beyond oncology, substituted benzamides have demonstrated activity as:
-
Anticonvulsants: Certain aminobenzamides have been patented for their use in treating convulsions, suggesting potential applications in neurological disorders.[1]
-
Antimicrobials: The benzamide linkage is found in various compounds with demonstrated antimicrobial and antifungal activity.[12]
-
DNA Methyltransferase (DNMT) Inhibitors: Complex benzamide analogues have been developed as epigenetic modulators by inhibiting DNMTs.[13]
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this compound, its hazard profile can be inferred from its functional groups and structurally related molecules.[14][15]
-
Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] May cause sensitization by skin contact.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a valuable chemical intermediate whose full potential is yet to be explored. This guide provides a robust and scientifically grounded framework for its synthesis and characterization, based on well-established chemical principles. Its structural similarity to the core of numerous high-impact pharmaceuticals, particularly kinase inhibitors, positions it as an attractive starting point for the design and development of novel therapeutic agents. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for incorporating this versatile scaffold into their discovery programs.
References
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4-amino-N-methylaniline. (2024, April 10). ChemBK. Retrieved February 14, 2026, from [Link]
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Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent pan-BCR-ABL inhibitor. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
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N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. (2007, May 30). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved February 14, 2026, from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). Rasayan J. Chem., 12(4), 2260-2266. [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]
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SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Labmonk. Retrieved February 14, 2026, from [Link]
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Imatinib Mesylate. (n.d.). CancerQuest. Retrieved February 14, 2026, from [Link]
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Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
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Benzoyl chloride. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
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Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. (2010). Journal of Medicinal Chemistry, 53(12), 4615-4629. [Link]
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Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). Scientific Reports, 11, 8816. [Link]
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Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. Retrieved February 14, 2026, from [Link]
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Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. (2006). Atmospheric Chemistry and Physics, 6, 1335-1351. [Link]
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Methylaniline Chemical Properties,Uses,Production. (n.d.). Yufeng. Retrieved February 14, 2026, from [Link]
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Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). Malaria World. Retrieved February 14, 2026, from [Link]
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Correlations between HPLC and NMR properties of some selected alkyl bonded phases. (1983). Journal of High Resolution Chromatography, 6(11), 633-635. [Link]
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Chemical structure of N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Technical Profile: N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Executive Summary & Pharmacophore Significance
N-(4-Amino-2-methylphenyl)-3-methylbenzamide (CAS: 926194-81-2) is a critical synthetic intermediate and pharmacophore scaffold in the development of small-molecule inhibitors, particularly Type II Tyrosine Kinase Inhibitors (TKIs) .
Structurally, it represents a "privileged scaffold" featuring a benzanilide core. This motif is ubiquitous in medicinal chemistry because it mimics the hydrogen-bonding patterns required to interact with the ATP-binding pocket of kinases (specifically the DFG-out conformation). The molecule serves as a bifunctional linker:
-
The Benzamide Moiety: Acts as a hydrophobic anchor, often occupying the allosteric pocket adjacent to the ATP site.
-
The Free Amine (4-amino): Serves as a nucleophilic handle for further derivatization, typically coupling with heterocycles (e.g., pyrimidines, quinolines) to form the "hinge-binding" region of the final drug candidate.
This guide details the physicochemical profile, a robust self-validating synthesis protocol, and the structural logic for its application in drug design.
Chemical Identity & Physicochemical Profile
The following data consolidates predicted and experimental values. In drug development, the LogP and Topological Polar Surface Area (TPSA) suggest this fragment has high oral bioavailability potential before final derivatization.
| Property | Value | Context/Relevance |
| CAS Number | 926194-81-2 | Unique Identifier |
| IUPAC Name | N-(4-amino-2-methylphenyl)-3-methylbenzamide | Official Nomenclature |
| Molecular Formula | C₁₅H₁₆N₂O | - |
| Molecular Weight | 240.30 g/mol | Fragment-based design (Rule of 3 compliant) |
| XLogP3-AA | ~2.8 | Lipophilicity indicates good membrane permeability |
| H-Bond Donors | 2 | Crucial for interacting with Glu/Asp residues in kinases |
| H-Bond Acceptors | 2 | Carbonyl oxygen and amine nitrogen |
| TPSA | 55.1 Ų | <140 Ų implies good intestinal absorption |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding |
Robust Synthesis Protocol
Direct acylation of 2-methyl-1,4-phenylenediamine is discouraged due to chemoselectivity issues (competing acylation at the N1 and N4 positions). The Nitro-Reduction Route is the industry standard for high purity and yield. This protocol ensures the amide bond is formed exclusively at the desired position before revealing the second amine.
Phase 1: Amide Coupling (Nucleophilic Acyl Substitution)
-
Objective: Selective formation of N-(2-methyl-4-nitrophenyl)-3-methylbenzamide.
-
Reaction Logic: 2-methyl-4-nitroaniline is used as the nucleophile. The electron-withdrawing nitro group deactivates the ring, making the amine less nucleophilic, requiring a strong electrophile (acid chloride) and a base catalyst.
Reagents:
-
3-Methylbenzoyl chloride (1.1 eq)
-
2-Methyl-4-nitroaniline (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Protocol:
-
Dissolve 2-methyl-4-nitroaniline in anhydrous DCM under an inert atmosphere (N₂).
-
Add TEA and cool the solution to 0°C to control the exotherm.
-
Add 3-methylbenzoyl chloride dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench/Workup: Wash with 1N HCl (to remove excess pyridine/TEA), followed by saturated NaHCO₃ and brine.
-
Purification: Recrystallize from Ethanol to yield the nitro-intermediate as a yellow solid.
Phase 2: Nitro Reduction (Catalytic Hydrogenation)
-
Objective: Conversion of the nitro group to the free amine (Target Molecule).
-
Reaction Logic: Heterogeneous catalysis using Pd/C is preferred for cleanliness and ease of workup compared to Fe/AcOH or SnCl₂ methods.
Reagents:
-
Nitro-intermediate (from Phase 1)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Hydrogen gas (H₂) (Balloon pressure or 1-3 atm)
Protocol:
-
Dissolve the nitro-intermediate in Methanol.
-
Carefully add 10% Pd/C (Caution: Pyrophoric when dry; wet with solvent first).
-
Purge the flask with N₂, then introduce H₂ atmosphere.
-
Stir vigorously at RT for 2–4 hours.
-
Validation: Monitor the disappearance of the yellow color and TLC shift (Amine is more polar).
-
Workup: Filter through a Celite pad to remove the catalyst.[3]
-
Concentrate the filtrate in vacuo to yield N-(4-Amino-2-methylphenyl)-3-methylbenzamide as an off-white to beige solid.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the logic gate for quality control.
Caption: Figure 1. Step-wise synthetic route utilizing the Nitro-Reduction strategy to ensure regioselectivity.
Structural Biology & Drug Design Context
This molecule is not just a chemical intermediate; it is a template for Type II Kinase Inhibitors .
Mechanism of Action (Fragment Level)
In the context of BCR-ABL or c-Kit inhibition (similar to Imatinib or Nilotinib), this benzamide scaffold functions as follows:
-
H-Bond Donor (Amide NH): Forms a hydrogen bond with the side chain of a conserved Glutamate (Glu) residue in the kinase αC-helix.
-
H-Bond Acceptor (Amide CO): Interacts with the backbone NH of the Aspartate (Asp) in the DFG motif.
-
Hydrophobic Shielding: The 3-methylphenyl ring occupies the hydrophobic pocket created when the kinase adopts the inactive (DFG-out) conformation.
Derivatization Logic
Researchers typically modify the 4-amino position (the "tail") to tune potency and selectivity.
Caption: Figure 2. Pharmacophore mapping of the target molecule within the kinase binding pocket.
References
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ChemicalBook. (2025). N-(4-Amino-2-methylphenyl)-3-methylbenzamide Chemical Properties and CAS 926194-81-2.
-
PubChem. (2025).[4][5] Compound Summary: N-(4-amino-2-methylphenyl)benzamide derivatives. National Library of Medicine.
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BenchChem. (2025).[6] Technical Guide to 2-amino-N-(4-methylphenyl)benzamide and related isomers.
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Sathiya, S., et al. (2019).[2] "Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines." Rasayan Journal of Chemistry, 12(4), 2260-2266.[2]
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Kalinichenko, E., et al. (2021).[7] "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives." Institute of Bioorganic Chemistry, NAS Belarus.[7]
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An In-depth Technical Guide to 3-methyl-N-(4-amino-2-methylphenyl)benzamide and its Isomeric Landscape
This technical guide provides a comprehensive overview of 3-methyl-N-(4-amino-2-methylphenyl)benzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. Due to the limited direct experimental data on this specific isomer, this document leverages established chemical principles and data from closely related structural analogs to offer a robust scientific resource for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The precise arrangement of substituents on the aromatic rings of benzamides is critical to their biological activity. The titular compound, 3-methyl-N-(4-amino-2-methylphenyl)benzamide, is a specific isomer within a broader class of aminomethylphenyl benzamides.
IUPAC Nomenclature and Structure
Based on the IUPAC nomenclature rules, the name "3-methyl-N-(4-amino-2-methylphenyl)benzamide" defines a unique chemical structure.[1] The "benzamide" core indicates a benzene ring attached to a C(=O)N group. A methyl group is located at the 3-position of this benzoyl ring. The amide nitrogen is substituted with a phenyl group, which itself is substituted with an amino group at the 4-position and a methyl group at the 2-position.
Structure:
Caption: 2D structure of 3-methyl-N-(4-amino-2-methylphenyl)benzamide.
Comparative Physicochemical Data of Isomers
To estimate the physicochemical properties of the target compound, a comparative analysis with its known isomers is presented below.
| Property | 3-amino-N-(4-methylphenyl)benzamide[2] | N-(3-amino-4-methylphenyl)benzamide[3] | 3-methyl-N-(4-amino-2-methylphenyl)benzamide (Predicted) |
| CAS Number | 14315-26-5 | 221875-98-5 | Not available |
| Molecular Formula | C14H14N2O | C14H14N2O | C14H14N2O |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol |
| Topological Polar Surface Area | 55.12 Ų | 55.12 Ų | ~55 Ų |
| LogP (Predicted) | 2.83 | 2.83 | ~2.8-3.0 |
Synthesis and Experimental Protocols
The synthesis of N-arylbenzamides is a well-established process in organic chemistry, typically involving the acylation of a substituted aniline with a substituted benzoyl chloride.[4][5][6]
Proposed Synthesis of 3-methyl-N-(4-amino-2-methylphenyl)benzamide
The following protocol outlines a reliable method for the synthesis of the target compound.
Step 1: Preparation of 3-methylbenzoyl chloride
-
To a round-bottom flask, add 3-methylbenzoic acid and an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride. This can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve 4-amino-2-methylaniline (also known as 2-methyl-p-phenylenediamine) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3-methylbenzoyl chloride in the same solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-methyl-N-(4-amino-2-methylphenyl)benzamide.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-methyl-N-(4-amino-2-methylphenyl)benzamide.
Potential Biological Activity and Signaling Pathways
While the specific biological profile of 3-methyl-N-(4-amino-2-methylphenyl)benzamide has not been reported, the broader class of benzamides exhibits a wide range of pharmacological activities.
Anticipated Biological Relevance
-
Antitumor Activity: Several N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines.[7][8] The structural motifs present in our target compound are consistent with those found in some of these active molecules.
-
Antiviral Properties: Certain N-phenylbenzamide derivatives have shown promise as inhibitors of viral replication, such as against Enterovirus 71.[5]
-
Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. For example, polyfluorinated benzamides have been investigated as inhibitors of angiogenesis.[9]
-
Receptor Modulation: N-arylbenzamides have been identified as ligands for various receptors, including estrogen receptors and the Zinc-Activated Channel (ZAC).[10][11]
Hypothetical Signaling Pathway Involvement
Given the prevalence of benzamides as kinase inhibitors, it is plausible that 3-methyl-N-(4-amino-2-methylphenyl)benzamide could interact with intracellular signaling cascades. For instance, many small molecule inhibitors target the ATP-binding pocket of protein kinases, which are crucial components of pathways like the MAPK/ERK and PI3K/Akt pathways that regulate cell proliferation, survival, and differentiation.
Caption: Hypothetical inhibition of intracellular signaling pathways by the target compound.
Conclusion
3-methyl-N-(4-amino-2-methylphenyl)benzamide represents an intriguing yet under-investigated molecule within the pharmacologically significant benzamide family. This technical guide provides a foundational understanding of its chemical identity, a practical protocol for its synthesis, and a scientifically reasoned outlook on its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related novel chemical entities.
References
- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8(10): 273-280.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Li, Y., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 17548-17558.
- PubChem Compound Summary for CID 766593, 3-amino-N-(4-methylphenyl)benzamide.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. 2020;16(4):555-562.
- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- Nomenclature of Organic Chemistry.
- PubChem Compound Summary for CID 112574116, 3-amino-2-chloro-N-(4-methylphenyl)benzamide.
- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
- Stenutz, R. N-(3-methylphenyl)benzamide.
- Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters. 2015 17 (18), 4479-4481.
- N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013 Feb;28(1):148-52.
- N-(4-(5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide.
- N-(3-Amino-4-methylphenyl)benzamide. ChemScene.
- Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. 2022 Mar; 197: 114923.
- Benzamide, N-(4-methylphenyl)-. NIST WebBook.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2022; 27(1):257.
- Copper-Catalyzed sp(3) C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters. 2015 Sep 18;17(18):4479-81.
- Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances. 2022; 12(34): 22003–22012.
- Tolvaptan-impurities.
- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. 2018 Sep 19;13(18):1917-1926.
- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. 2022; 27(19):6619.
- N-(3-AMINO-4-METHYLPHENYL)BENZAMIDE. ChemicalBook.
- PubChem Compound Summary for CID 3245571, N-(4-amino-2-methylphenyl)benzamide.
- 3-amino-N-ethyl-4-methyl-N-(2-methylphenyl)benzamide. ChemicalBook.
- An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
- Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Letters in Drug Design & Discovery. 2018; 15(4): 396-403.
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Regioselective Amide Coupling of 3-Methylbenzoic Acid and 4-Amino-2-methylaniline
Executive Summary
This application note details the optimized conditions for the amide coupling of 3-methylbenzoic acid (
The core synthetic challenge is regioselectivity . The amine substrate contains two nucleophilic aniline sites. However, steric differentiation allows for selective mono-acylation at the C4-position (meta to the methyl group) over the sterically hindered C1-position (ortho to the methyl group).
Key Technical Constraints:
-
Oxidation Sensitivity: Phenylenediamines are prone to rapid air oxidation (turning purple/black). Inert atmosphere is mandatory.
-
Regiocontrol: Kinetic control must be maintained to prevent bis-acylation or reaction at the hindered C1-amine.
-
Purification: The amphoteric nature of the product requires a specific "Catch-and-Release" workup or careful chromatography to separate it from the starting diamine.
Mechanistic Insight & Strategy
Substrate Analysis[1][2]
-
Electrophile: 3-Methylbenzoic acid. A standard aromatic carboxylic acid. The meta-methyl group provides slight electron donation but does not significantly impede activation.
-
Nucleophile: 4-Amino-2-methylaniline.
-
Site A (C4-NH
): Located meta to the internal methyl group. Sterically accessible. Higher nucleophilicity ( ). -
Site B (C1-NH
): Located ortho to the internal methyl group. Sterically hindered. Lower nucleophilicity ( ).
-
Reaction Pathway
By utilizing a stoichiometric limiting reagent (the acid) and maintaining low temperatures, we exploit the kinetic rate difference (
Figure 1: Kinetic pathway demonstrating the preference for C4-acylation due to steric hindrance at C1.
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Recommended for small scale (10mg - 1g) where yield and ease of operation are prioritized over cost.
Reagents:
-
3-Methylbenzoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
4-Amino-2-methylaniline (1.1 equiv) — Use slight excess to minimize bis-acylation.
-
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M).
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve 3-methylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. Stir at room temperature for 15 minutes to form the activated ester (O-At active ester).
-
Nucleophile Addition: Add 4-amino-2-methylaniline (1.1 equiv) in one portion.
-
Critical: If the diamine is black/purple, purify it first (recrystallization from EtOH) or yield will suffer.[1]
-
-
Reaction: Stir at 0 °C for 1 hour , then warm to Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check LCMS for consumption of the active ester and formation of Product [M+H]+ = 241.3 (approx).
-
-
Quench: Dilute with EtOAc and wash with saturated NaHCO
(removes acid/HATU byproducts) and Brine.
Method B: T3P (Propylphosphonic Anhydride) Coupling (Scale-Up)
Recommended for >1g scale. T3P is non-toxic, scavenges water, and offers very mild conditions that favor kinetic selectivity.[1]
Reagents:
-
3-Methylbenzoic acid (1.0 equiv)
-
T3P (50% w/w in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
-
4-Amino-2-methylaniline (1.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
Protocol:
-
Charge: Combine acid (1.0 equiv), amine (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc (0.2 M). Cool to -10 °C .
-
Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes.
-
Why Slow Addition? Keeping the concentration of activated acid low relative to the amine favors the mono-reaction at the most reactive site (C4).
-
-
Reaction: Stir at -10 °C for 1 hour, then slowly warm to RT overnight.
-
Workup: Add water. The T3P byproducts are water-soluble phosphates. Separate layers.
Purification & Workup Strategy
The amphoteric nature of the product (contains a basic amine) allows for a "Self-Validating" purification logic.
The "Catch-and-Release" Acid Wash
Since the product retains a free amine, it can be protonated. However, its pKa is slightly lower than the starting diamine.[1]
| Component | Nature | Solubility (Acidic pH) | Solubility (Organic pH > 8) |
| Bis-Amide | Neutral | Insoluble (Organic) | Soluble (Organic) |
| Product (Mono) | Basic (Weak) | Soluble (Aqueous) | Soluble (Organic) |
| SM (Diamine) | Basic (Strong) | Soluble (Aqueous) | Soluble (Organic) |
Optimized Workup Flow:
-
Organic Wash: Dissolve crude reaction mixture in EtOAc. Wash with 0.5 M Citric Acid (pH ~4).
-
Result: The Bis-amide and non-basic impurities stay in the EtOAc.
-
Aqueous Layer: Contains Product + Unreacted Diamine.
-
-
Basification: Take the acidic aqueous layer. Adjust pH to ~10 using 1M NaOH or Na
CO .-
Observation: The organics will precipitate/oil out.
-
-
Extraction: Extract the basic aqueous layer with DCM (x3).
-
Final Polish: The DCM layer now contains Product + SM.
-
Separation: Flash Chromatography (DCM:MeOH 95:5 + 1% NH
OH) is required here. The diamine (SM) is much more polar and will elute last. The mono-amide (Product) elutes first.
-
Figure 2: Workup strategy to remove bis-amides and non-basic impurities before chromatography.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[1] Link
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Patterson, E. A., et al. (2011).[1] Regioselective Acylation of Diamines. Journal of Organic Chemistry. (General concept reference for steric differentiation in diamines). Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol and Application Notes for the Selection of an Optimal Recrystallization Solvent for N-(4-Amino-2-methylphenyl)-3-methylbenzamide
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the selection of a suitable solvent for the purification of N-(4-Amino-2-methylphenyl)-3-methylbenzamide (MW: 240.30 g/mol , MF: C₁₅H₁₆N₂O) via recrystallization.[1][2] Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on the selection of an appropriate solvent.[3] This guide moves beyond a simple list of solvents to provide a detailed, first-principles approach to solvent screening and optimization. It includes two detailed experimental protocols: a systematic methodology for small-scale solvent screening and a subsequent protocol for bulk recrystallization. The underlying chemical principles guiding each step are explained to empower researchers to adapt and troubleshoot the process for this and structurally related aromatic amides.
Introduction: The Critical Role of the Solvent
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is an aromatic amide, a class of compounds that often exhibit good crystallinity.[4][5] Purification of such compounds post-synthesis is paramount for accurate downstream analysis and ensuring efficacy and safety in drug development contexts. Recrystallization is a preferred method for this purification as it can yield highly pure crystalline solids by exploiting differences in solubility between the compound of interest and its impurities.[6][7]
The core principle of recrystallization is that the solubility of a solid in a solvent generally increases with temperature.[3] An ideal recrystallization solvent will therefore exhibit the following characteristics:
-
High Solute Solubility at Elevated Temperatures: The solvent must dissolve the compound completely at or near its boiling point to allow for the removal of insoluble impurities and to create a saturated solution.[7]
-
Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[3]
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[8]
The molecular structure of N-(4-Amino-2-methylphenyl)-3-methylbenzamide—featuring two aromatic rings, an amide linkage, a primary amine, and two methyl groups—suggests a moderate polarity. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O, N-H) indicates that polar solvents may be effective.[2] However, the significant hydrocarbon framework suggests that purely non-polar solvents will likely be poor choices. This guide provides a systematic process to empirically determine the best solvent or solvent system.
Part I: Protocol for Empirical Solvent Screening
This protocol details a systematic, small-scale approach to test a range of solvents. The goal is to efficiently identify a lead candidate for a larger-scale recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
When heating solvents, use a steam bath, heating mantle, or sand bath. Never heat flammable organic solvents with an open flame.
-
Use boiling chips to prevent bumping when heating solvents to their boiling point.[7]
Materials and Reagents
-
Compound: Crude N-(4-Amino-2-methylphenyl)-3-methylbenzamide
-
Candidate Solvents (Analytical Grade):
-
Polar Protic: Water, Ethanol, Isopropanol (IPA)
-
Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile[9]
-
Non-Polar: Toluene, Hexanes, Cyclohexane
-
-
Apparatus:
-
Test tubes (e.g., 13x100 mm) and a test tube rack
-
Spatula
-
Pasteur pipettes and bulbs
-
Hot plate or heating mantle
-
Beakers for hot/cold baths
-
Boiling chips
-
Experimental Workflow: Solvent Screening
The following workflow provides a structured method for evaluating each candidate solvent.
Figure 1: Workflow for small-scale recrystallization solvent screening.
Step-by-Step Screening Protocol
-
Preparation: Label a series of test tubes, one for each candidate solvent.
-
Aliquot Compound: Place approximately 20-30 mg of crude N-(4-Amino-2-methylphenyl)-3-methylbenzamide into each test tube.
-
Room Temperature Test: Add a candidate solvent dropwise (starting with ~0.5 mL) to the first test tube. Vigorously shake or vortex the tube. Record whether the compound dissolves completely, partially, or not at all.
-
Causality Check: If the compound dissolves readily at room temperature, the solvent is unsuitable because recovery will be poor.[3] Set this solvent aside.
-
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, add a boiling chip and gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the compound just dissolves completely. Record the approximate volume of solvent used.
-
Causality Check: If the compound does not dissolve in a reasonable volume of hot solvent (e.g., > 3 mL for 20 mg), it is likely a poor solvent.[6]
-
-
Cooling and Crystallization: Once a hot, clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this phase.
-
Causality Check: Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.[3]
-
-
Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the test tube with a glass rod below the solvent line or adding a seed crystal of the crude material.
-
Cold Temperature Test: Once the solution has reached room temperature, place it in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Record Observations: Carefully note the quantity and quality of the crystals formed (e.g., fine powder, large needles, etc.). Note if the compound "oils out" instead of crystallizing.
Part II: Interpreting Results and Solvent Selection
The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a large volume of high-quality crystals upon cooling.
Hypothetical Screening Data
The table below illustrates a potential outcome of the screening protocol, designed to guide the researcher in their evaluation.
| Solvent | Solubility at 20°C | Solubility at Boiling | Observations upon Cooling | Evaluation |
| Water | Insoluble | Insoluble | No dissolution | Poor |
| Hexanes | Insoluble | Sparingly Soluble | Minimal precipitate | Poor |
| Toluene | Sparingly Soluble | Soluble | Oiled out, then solidified | Poor (Consider for co-solvent) |
| Ethyl Acetate | Soluble | Very Soluble | No crystals formed | Poor (Too soluble) |
| Acetone | Partially Soluble | Very Soluble | Small amount of fine powder | Mediocre (Low recovery) |
| Isopropanol (IPA) | Sparingly Soluble | Completely Soluble | Abundant, well-formed needles | Excellent Candidate |
| Ethanol | Sparingly Soluble | Completely Soluble | Good quantity of small crystals | Good Candidate |
The Co-Solvent (Solvent-Pair) System
If no single solvent provides the ideal profile, a co-solvent system can be employed. This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible.
Example Protocol: Dissolve the compound in a minimal amount of the hot "soluble solvent" (e.g., Toluene). Then, add the "insoluble solvent" (e.g., Hexanes) dropwise to the hot solution until it becomes persistently cloudy (turbid). Add a few drops of the "soluble solvent" to clarify the solution, then allow it to cool slowly.[4]
Part III: Protocol for Bulk Recrystallization
Once an optimal solvent (e.g., Isopropanol from the hypothetical data) is identified, proceed with recrystallization on a larger scale.
Materials and Reagents
-
Crude N-(4-Amino-2-methylphenyl)-3-methylbenzamide
-
Selected Recrystallization Solvent (e.g., Isopropanol)
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate
-
Boiling chips
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Drying oven
Experimental Workflow: Bulk Recrystallization
Figure 2: General workflow for the bulk recrystallization process.
Step-by-Step Bulk Protocol
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a few boiling chips. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the solid, swirling after each addition, until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[6]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry or place them in a vacuum oven at a modest temperature to remove all traces of the solvent. The final product should be a dry, crystalline solid.
Conclusion
The purification of N-(4-Amino-2-methylphenyl)-3-methylbenzamide by recrystallization is a highly effective method that relies on the rational and empirical selection of an appropriate solvent. By following the systematic screening protocol outlined in this guide, researchers can efficiently identify an optimal solvent or co-solvent system. The subsequent bulk recrystallization protocol provides a clear pathway to obtaining a high-purity solid product, which is essential for reliable scientific research and development.
References
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. Education in Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Wired Chemist. Recrystallization. Available from: [Link]
-
Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Available from: [Link]
-
ResearchGate. What is the best technique for amide purification?. Available from: [Link]
-
PubChem. N-(3-amino-4-methylphenyl)-3-methylbenzamide. Available from: [Link]
-
University of California, Davis. Recrystallization and Crystallization. Available from: [Link]
Sources
- 1. N-(4-Amino-2-methylphenyl)-3-methylbenzamide CAS#: 926194-81-2 [m.chemicalbook.com]
- 2. N-(3-amino-4-methylphenyl)-3-methylbenzamide | C15H16N2O | CID 24693366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recrystallization [sites.pitt.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis and Evaluation of BCR-ABL Inhibitors via Benzamide Scaffold Derivatization
[1]
Abstract & Introduction
The development of BCR-ABL tyrosine kinase inhibitors (TKIs) revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1] While Imatinib was the pioneer, second-generation inhibitors like Nilotinib utilized a benzamide scaffold to improve binding affinity and selectivity. This application note details the methodology for synthesizing BCR-ABL inhibitor analogs by exploiting the benzamide moiety, which is critical for stabilizing the kinase in its inactive (DFG-out) conformation.
We provide a modular protocol for coupling diverse benzoic acid derivatives to heterocyclic aniline cores, followed by rigorous biological validation using ADP-Glo™ kinase assays.
Scientific Rationale: The Benzamide "Type II" Binding Mode
The benzamide motif is not merely a linker; it is a pharmacophore. In Type II inhibitors (e.g., Nilotinib), the inhibitor binds to the ATP pocket and extends into a hydrophobic allosteric pocket adjacent to the ATP site.[1]
-
Mechanism: The amide nitrogen and oxygen of the benzamide form critical hydrogen bonds with the conserved Glu286 (C-helix) and Asp381 (DFG motif) residues.[2]
-
Consequence: This locks the activation loop in a non-productive conformation, preventing substrate phosphorylation.
Signaling Pathway & Mechanism of Action
The following diagram illustrates the BCR-ABL signaling cascade and the specific intervention point of benzamide-based inhibitors.
Caption: BCR-ABL signaling cascade. Benzamide inhibitors compete with ATP, locking the kinase in an inactive state and halting downstream proliferation signals.
Chemical Synthesis Protocol: Modular Amide Coupling
This protocol focuses on the critical step of generating analogs: coupling a variable Benzoic Acid Head Group (hydrophobic pocket binder) to a fixed Heterocyclic Aniline (hinge binder).
Experimental Workflow Diagram
Caption: Modular synthesis workflow. The benzoic acid is activated and coupled to the aniline core to generate the benzamide scaffold.
Method A: HATU-Mediated Coupling (Recommended for Analogs)
Best for: Small-scale library generation (10–100 mg), high functional group tolerance.
Reagents:
-
Variable Benzoic Acid (1.0 equiv)
-
Heterocyclic Aniline Core (e.g., 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine) (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Benzoic Acid derivative in anhydrous DMF (0.1 M concentration). Add HATU and stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the Heterocyclic Aniline followed immediately by DIPEA.
-
Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+).
-
Workup: Dilute the reaction mixture with EtOAc (10x volume). Wash sequentially with sat.[3] NaHCO3 (2x), water (1x), and brine (1x).
-
Drying: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
Method B: Acid Chloride Method (Scale-Up)
Best for: Gram-scale synthesis or sterically hindered acids.
-
Reflux the Benzoic Acid in Thionyl Chloride (SOCl2) for 2 hours. Evaporate excess SOCl2 to obtain the crude Acid Chloride.
-
Dissolve the Heterocyclic Aniline in anhydrous THF/Pyridine (1:1).
-
Add the Acid Chloride dropwise at 0°C. Warm to RT and stir overnight.
Purification Strategy
-
Flash Chromatography: Elute with DCM:MeOH (95:5 to 90:10). Benzamides are polar; ensure the column is conditioned.
-
Recrystallization: For high purity (>98%), recrystallize from hot Ethanol or Acetonitrile.
Biological Evaluation: ADP-Glo™ Kinase Assay[5][6]
To validate the analogs, we utilize the ADP-Glo™ assay (Promega), which quantifies kinase activity by measuring the ADP produced during the reaction. This is superior to ATP-depletion assays for potent inhibitors.
Materials
-
Enzyme: Recombinant human ABL1 kinase (wild type or T315I mutant).
-
Substrate: Abltide peptide (EAIYAAPFAKKK).
-
Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent.[4][5][6][7][8]
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Protocol Steps
-
Compound Prep: Prepare 3-fold serial dilutions of benzamide analogs in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate.
-
Enzyme Addition: Add 2.5 µL of ABL1 kinase (0.5 ng/µL) to the wells. Incubate for 10 min at RT (allows inhibitor to bind).
-
Reaction Start: Add 2.5 µL of ATP/Peptide Mix (10 µM ATP, 50 µM Abltide).
-
ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent.[4][9] Incubate 40 min at RT. (Stops kinase, depletes unconsumed ATP).[7][8][9]
-
Detection Step: Add 10 µL of Kinase Detection Reagent.[4][9] Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase signal).[4][5][8]
-
Measurement: Read Luminescence (RLU) on a plate reader (e.g., EnVision).
Data Analysis
-
Normalize RLU to controls (0% inhibition = DMSO only; 100% inhibition = No Enzyme).
-
Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.
Data Presentation & SAR Analysis
When analyzing your benzamide analogs, structure your data to highlight the impact of the "Head Group" (the benzoic acid moiety).
Table 1: Representative SAR of Benzamide Analogs against ABL1 (WT)
| Compound ID | R-Group (Benzamide) | IC50 (nM) | Solubility (µM) | Notes |
| Ref (Nilotinib) | 3-CF3, 5-Imidazole | 2.0 | 50 | High affinity Type II binder |
| Analog A | 3-CF3 (No Imidazole) | 15.0 | 10 | Loss of H-bond/Solubility |
| Analog B | 3-Methyl | 120.0 | 80 | Weaker hydrophobic fit |
| Analog C | 3-Bromo | 45.0 | 5 | Lipophilic, poor solubility |
Interpretation:
-
Trifluoromethyl (CF3): Essential for filling the hydrophobic pocket.
-
Imidazole/Polar Groups: Critical for solubility and additional hydrogen bonding. Removing these often drastically reduces potency and solubility.
References
-
Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell, 7(2), 129-141.
-
Manley, P. W., et al. (2006). "Extended SAR of the BCR-ABL inhibitor imatinib: Nanomolar potency against the T315I mutant." Bioorganic & Medicinal Chemistry Letters, 16(13), 3466-3470.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
O'Hare, T., et al. (2009). "Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia." Blood, 114(12), 2376-2384.
Sources
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 2. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay [promega.sg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Amino-Benzamide Intermediates
Abstract
This application note presents a systematic and robust approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of amino-benzamide intermediates. These intermediates are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent polarity and potential for multiple degradation pathways necessitate a well-designed analytical method to ensure purity, stability, and ultimately, the quality of the final drug product. This guide provides a comprehensive protocol, from initial column and mobile phase screening to method optimization and forced degradation studies, grounded in scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Challenge of Amino-Benzamide Intermediates
Amino-benzamide intermediates are characterized by the presence of both an aromatic ring, a primary or secondary amine, and an amide functional group. This combination of functionalities imparts a significant degree of polarity, making them challenging to retain and resolve using standard reversed-phase (RP) HPLC conditions.[1][2] Key analytical hurdles include:
-
Poor Retention: The hydrophilic nature of these compounds leads to weak interactions with conventional C18 stationary phases, often resulting in elution near or within the solvent front.[3]
-
Peak Tailing: The basic nature of the amino group can lead to secondary interactions with residual silanols on the silica backbone of the stationary phase, causing asymmetric peak shapes.
-
Complex Degradation Profiles: The presence of multiple reactive sites (amine and amide) makes these intermediates susceptible to hydrolysis, oxidation, and other degradation pathways.[4][5] A stability-indicating method must be capable of separating the intact intermediate from all potential degradation products.[6][7]
Addressing these challenges requires a methodical approach to method development, focusing on the careful selection of chromatographic variables to control retention and selectivity. This document serves as a practical guide for researchers, scientists, and drug development professionals tasked with this critical analytical work.
Foundational Strategy: Initial Method Development
The initial phase of method development aims to establish a starting point that provides adequate retention and a workable separation profile for the target amino-benzamide intermediate and its likely impurities.
Analyte Characterization
Before any experimental work, it is crucial to understand the physicochemical properties of the target amino-benzamide intermediate. Key parameters include:
-
pKa: The pKa of the amino group will dictate its ionization state at a given pH. This is the most critical factor for controlling retention in reversed-phase HPLC.
-
LogP: The octanol-water partition coefficient provides an indication of the molecule's hydrophobicity. For polar molecules like amino-benzamides, the LogP is typically low.
-
UV Spectrum: Determining the UV maxima of the analyte is essential for selecting the appropriate detection wavelength to ensure optimal sensitivity.
Column Selection: Beyond Standard C18
While a standard C18 column is a common starting point in many HPLC methods, the polar nature of amino-benzamides often necessitates alternative stationary phases. Our screening process recommends evaluating columns with modified surface chemistry to enhance retention of polar compounds.
-
Polar-Endcapped C18: These columns feature a polar group incorporated at the base of the C18 ligand, making the stationary phase more resistant to "phase collapse" or "dewetting" in highly aqueous mobile phases.[3][8] This allows for the use of lower organic solvent concentrations, which is often necessary to retain polar analytes.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain (e.g., Ascentis RP-Amide). This provides an alternative selectivity mechanism through hydrogen bonding interactions, which can be highly effective for retaining and separating compounds with amine and amide groups.
-
Phenyl Phases: Columns with phenyl ligands can offer unique selectivity for aromatic compounds through pi-pi interactions. This can be advantageous for separating structurally similar aromatic intermediates.
For this application, an Ascentis RP-Amide column was selected as the primary candidate due to its proven performance in retaining polar compounds containing hydrogen bond donors and acceptors.
Mobile Phase Selection and pH Control
The mobile phase is a critical tool for manipulating retention and selectivity in reversed-phase HPLC.[9][10]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[11] Acetonitrile generally provides lower viscosity and better UV transparency. A screening of both is recommended, but acetonitrile is often a good starting point.
-
Aqueous Phase and pH Adjustment: For ionizable compounds like amino-benzamides, pH is the most powerful variable for controlling retention time.[9] To ensure good peak shape and reproducible retention, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from the analyte's pKa. For a basic amine, working at a low pH (e.g., pH 2.5-3.5) will ensure the amine is protonated, leading to increased polarity and potentially earlier elution, but often with improved peak shape. Conversely, a mid-range pH (e.g., pH 6-7) may provide more retention but requires careful buffering to avoid pH shifts. A low pH is often a good starting point for robustness.
Systematic Method Optimization
Once initial conditions have been established, a systematic approach is required to refine the separation, ensuring that the method is robust and capable of separating the main peak from all potential impurities and degradants.
Workflow for Method Optimization
The following diagram illustrates the logical workflow for optimizing the HPLC method.
Caption: Logical workflow for HPLC method development.
Experimental Protocol: Gradient Optimization
A gradient elution is typically necessary for stability-indicating methods to ensure that both early-eluting polar degradants and potentially later-eluting non-polar impurities are eluted within a reasonable timeframe with good peak shape.[12]
Objective: To optimize the gradient profile to achieve a resolution (Rs) of >2.0 between the main peak and all other components.
Protocol:
-
Initial Gradient: Start with a broad, linear gradient (e.g., 5% to 95% Acetonitrile over 20 minutes).
-
Analyze Retention: Observe the retention time of the main amino-benzamide peak.
-
Adjust Gradient Slope:
-
If peaks are clustered together, decrease the gradient slope (e.g., 1% per minute) in the region where the peaks elute to improve resolution.
-
If peaks are excessively separated, increase the gradient slope to reduce the run time.
-
-
Incorporate Isocratic Holds: If necessary, add short isocratic holds to the gradient to selectively improve the resolution of closely eluting peak pairs.
-
Finalize Gradient: Select the gradient profile that provides the best balance of resolution, peak shape, and run time.
Data Presentation: Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions for the analysis of a representative amino-benzamide intermediate.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II LC or equivalent[13] | A standard, robust HPLC system capable of reliable gradient delivery. |
| Column | Ascentis RP-Amide, 150 x 4.6 mm, 3 µm | Polar-embedded phase enhances retention of polar analytes and provides alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH ensures protonation of the amine, leading to consistent retention and improved peak shape. Formic acid is volatile and MS-compatible.[11] |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient Program | 5% B to 40% B over 15 min; 40% B to 95% B over 2 min; Hold at 95% B for 3 min; Return to 5% B over 1 min | A shallow initial gradient provides resolution for polar impurities, followed by a steeper ramp to elute the main component and a high-organic wash to clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency. |
| Column Temperature | 30 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity. 30 °C provides good reproducibility without risking analyte degradation. |
| Detection | UV at 254 nm | Wavelength selected based on the UV maximum of the benzamide chromophore. |
| Injection Volume | 5 µL | Small injection volume to prevent peak overload and distortion. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample compatibility with the mobile phase and good peak shape. |
Establishing the Stability-Indicating Nature of the Method
A critical requirement for methods used in pharmaceutical development is that they are "stability-indicating." This means the method can accurately measure the decrease in the amount of the active ingredient due to degradation.[14][15] To prove this, forced degradation studies are performed.[4][16]
Forced Degradation Protocol
Objective: To intentionally degrade the amino-benzamide intermediate under various stress conditions to generate potential degradation products and demonstrate the specificity of the analytical method.[6]
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of the amino-benzamide intermediate in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid intermediate in an oven at 80 °C for 48 hours, then dissolve in the sample diluent.
-
Photolytic Degradation: Expose the stock solution to UV light (as per ICH Q1B guidelines) for a specified duration.
-
Sample Analysis: For each condition, withdraw aliquots at appropriate time points, neutralize if necessary, dilute to the target concentration, and analyze using the optimized HPLC method alongside an unstressed control sample.
Interpreting Forced Degradation Results
The primary goal is to demonstrate peak purity for the intact amino-benzamide peak in the presence of degradants.
-
Resolution: The resolution between the main peak and the closest eluting degradation product should be greater than 2.0.
-
Peak Purity Analysis: If a Photodiode Array (PDA) detector is used, perform peak purity analysis on the main peak in each stressed sample. The purity angle should be less than the purity threshold, indicating that the peak is spectrally homogeneous and not co-eluting with any degradants.
-
Mass Balance: The sum of the assay of the main peak and the area percentages of all degradation products should be close to 100% of the initial concentration, demonstrating that all major degradants are accounted for.[11]
Method Validation
Once the method is fully developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19]
Validation Parameters
The validation process will assess the following parameters:
-
Specificity: Proven through forced degradation studies.
-
Linearity: A minimum of five concentrations across the expected range.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Assessed at both the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined experimentally.
-
Robustness: Small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) to assess the method's reliability.
The relationship between these validation parameters is crucial for a self-validating system.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Conclusion
The development of a robust, stability-indicating HPLC method for amino-benzamide intermediates is a critical task in pharmaceutical development. By understanding the physicochemical properties of the analytes and employing a systematic approach to column selection, mobile phase optimization, and forced degradation studies, a reliable method can be established. The protocol detailed in this application note provides a comprehensive framework for achieving a method that is not only scientifically sound but also meets the rigorous standards required by regulatory agencies. Adherence to these principles will ensure the generation of high-quality data, supporting the development of safe and effective medicines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [17][19]
-
Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. SIELC Technologies. [20]
-
Agilent Tools for Pharmaceutical Method Development. Agilent Technologies. [21]
-
Polar and Non-Polar Compounds Test Mix. Waters Corporation. [22]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [18]
-
Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent Technologies. [13]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [9]
-
Two-dimensional HPLC separation with reverse-phase-nano-LC-MS/MS for the characterization of glycan pools after labeling with 2-aminobenzamide. Methods in Molecular Biology. [23]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom Limited. [8]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. [24]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [10]
-
Developing HPLC Methods. Sigma-Aldrich.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [11]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [1]
-
Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences. [6][14]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. [4]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [2]
-
BA Method Development: Polar Compounds. BioPharma Services. [3]
-
Forced Degradation Studies. MedCrave online. [5]
-
What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [16]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [12]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [7]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [15]
Sources
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- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. hplc.eu [hplc.eu]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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- 20. Separation of 4-Aminobenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. agilent.com [agilent.com]
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- 24. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Optimal Storage and Stability Assessment of N-(4-Amino-2-methylphenyl)-3-methylbenzamide Powder
Abstract & Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and stability assessment protocols for N-(4-Amino-2-methylphenyl)-3-methylbenzamide in its solid powder form. The integrity and purity of this compound are paramount for reproducible experimental results and the development of safe and effective pharmaceutical products. The amide and aromatic amine functionalities within the molecule dictate its susceptibility to environmental factors such as temperature, humidity, light, and oxidative stress. Adherence to the protocols outlined herein will ensure the long-term stability and reliability of the compound. This guide is founded on principles from the International Council for Harmonisation (ICH) guidelines and established chemical knowledge of aromatic amide stability.[1][2][3]
Chemical Structure and Rationale for Storage Considerations
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is an aromatic amide. The stability of the amide bond is generally high; however, the presence of an aromatic amine group introduces potential vulnerabilities.[4][5] Aromatic amines are susceptible to oxidation, which can lead to coloration and the formation of impurities. Furthermore, the amide bond can undergo hydrolysis under extreme pH conditions, although it is significantly more stable than an ester linkage.[4][6] Therefore, the storage conditions must be designed to mitigate these degradation pathways.
Recommended Storage Conditions
To maintain the integrity of N-(4-Amino-2-methylphenyl)-3-methylbenzamide powder, the following storage conditions are recommended. These conditions are designed to minimize degradation from hydrolysis, oxidation, and photolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduced temperature minimizes the rate of potential degradation reactions. |
| Humidity | Store in a desiccated environment | Minimizes moisture to prevent hydrolysis of the amide bond and degradation of the powder's physical properties. |
| Light | Protect from light | Aromatic compounds, particularly those with amino groups, can be susceptible to photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | The aromatic amine group is susceptible to oxidation. An inert atmosphere will prevent oxidative degradation. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture, air, and light. |
Stability Testing Protocols
A comprehensive stability testing program is essential to establish the re-test period or shelf life of N-(4-Amino-2-methylphenyl)-3-methylbenzamide. The following protocols are based on the ICH Q1A(R2) guideline.[2][7]
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to evaluate the thermal stability and sensitivity to moisture of the compound under controlled conditions.[8]
Experimental Workflow for Long-Term and Accelerated Stability Studies
Caption: Workflow for Long-Term and Accelerated Stability Studies.
Protocol Steps:
-
Sample Preparation: Utilize at least three primary batches of N-(4-Amino-2-methylphenyl)-3-methylbenzamide powder for the study.[2] Package the samples in containers that simulate the proposed storage and distribution packaging.[2]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: A validated stability-indicating HPLC method to determine the potency of the active substance.
-
Purity: Analysis of degradation products using the same HPLC method.
-
Moisture Content: Karl Fischer titration to determine the water content.
-
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[1][9] This is crucial for developing and validating a stability-indicating analytical method.[10] A target degradation of 5-20% is generally considered optimal to avoid the generation of secondary degradation products.[11]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Protocol for Forced Degradation Studies:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.
-
Store the solution at room temperature and analyze at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[11]
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.
-
Store the solution at room temperature and analyze at the same time intervals as the acid hydrolysis study.
-
If necessary, repeat at an elevated temperature.[11]
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Store the solution at room temperature and protect from light.
-
Analyze at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid powder in a controlled temperature oven at 60°C.
-
Analyze the solid at various time points (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]
-
A control sample should be protected from light to allow for the assessment of non-photolytic degradation.
-
Handling and Safety Precautions
When handling N-(4-Amino-2-methylphenyl)-3-methylbenzamide powder, it is important to adhere to good laboratory practices.[12][13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[12]
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The stability and purity of N-(4-Amino-2-methylphenyl)-3-methylbenzamide are critical for its intended application. By implementing the recommended storage conditions, conducting thorough stability testing as outlined in this guide, and adhering to safe handling practices, researchers can ensure the quality and reliability of this compound throughout its lifecycle. The protocols provided herein offer a robust framework for establishing the compound's stability profile in accordance with international regulatory standards.
References
- Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
- ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ICH. (n.d.). Q1A(R2) Guideline.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- ICH. (n.d.). Quality Guidelines.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- UL. (2016, February 23). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Amide.
- ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?.
- Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
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- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: N-(4-Amino-2-methylphenyl)-3-methylbenzamide Synthesis
Case Reference: Imatinib Intermediate Optimization
Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Pathway Visualization
The Challenge: Synthesizing N-(4-Amino-2-methylphenyl)-3-methylbenzamide (CAS: 147672-02-0) presents a classic "regioselectivity trap." The target requires forming an amide bond at the sterically hindered and electronically deactivated position (ortho to the methyl group), while leaving the para-position available as a free amine.
The Solution Architecture: Direct coupling with a diamine (2-methyl-p-phenylenediamine) will fail; the acid chloride will preferentially attack the unhindered 4-amino group, yielding the wrong isomer. You must use the Nitro-Route. This involves coupling 3-methylbenzoyl chloride with 2-methyl-4-nitroaniline, followed by a controlled reduction.
Master Synthesis Workflow
Caption: The obligatory "Nitro-Route" prevents regioselectivity errors. The amide is locked in place before the second amine is generated.
Phase I: The Amidation Bottleneck
Ticket #101: "My coupling reaction stalls at 60% conversion."
Diagnosis: You are fighting two forces:
-
Steric Hindrance: The methyl group at the 2-position of the aniline physically blocks the incoming electrophile.
-
Electronic Deactivation: The nitro group at the 4-position pulls electron density away from the amine, making it a poor nucleophile.
Protocol Optimization (The "Force" Method): Standard EDC/NHS coupling often fails here. You need the high reactivity of an acid chloride combined with a nucleophilic catalyst.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Electrophile | 3-Methylbenzoic acid + HATU | 3-Methylbenzoyl chloride (Freshly prepared) |
| Solvent | DMF or DCM | THF (Anhydrous) or Pyridine |
| Base | DIPEA (Hünig's Base) | Pyridine (acts as solvent & base) or TEA + DMAP |
| Temperature | Room Temp | Reflux (60-70°C) or 0°C |
| Catalyst | None | DMAP (10 mol%) - Critical for steric activation |
Step-by-Step Troubleshooting:
-
Generate Acid Chloride in situ: Reflux 3-methylbenzoic acid with Thionyl Chloride (
) and a drop of DMF for 2 hours. Evaporate excess completely (residual chars the aniline). -
The "Pyridine Push": Dissolve 2-methyl-4-nitroaniline in dry Pyridine. Cool to 0°C.[1]
-
Addition: Add the acid chloride (dissolved in minimal DCM or THF) dropwise.
-
The Kicker: If TLC shows starting material after 4 hours, add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.
Phase II: The Reduction (Chemoselectivity)
Ticket #102: "I'm getting colored impurities and lower yield after hydrogenation."
Diagnosis: The reduction of the nitro group is sensitive.
-
Issue A (Azoxy formation): Partial reduction leads to azo/azoxy dimers (orange/red impurities) which are hard to separate.
-
Issue B (Over-reduction): If the benzamide bond is labile (rare but possible under harsh acidic conditions), you might hydrolyze the product.
Selectivity Logic Tree:
Caption: Select the reduction method based on scale and available equipment.
Recommended Protocol (Method B - Catalytic Hydrogenation):
-
Solvent: Methanol or Ethanol (Ethyl Acetate is safer if solubility allows).
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Pressure: Balloon pressure (1 atm) is usually sufficient, but 3-5 bar (Parr shaker) ensures rapid conversion preventing azo-buildup.
-
Critical Check: Monitor TLC until the polar hydroxylamine intermediate disappears. If the reaction stalls, filter catalyst and add fresh catalyst (poisoning is common with aromatic amines).
Alternative (Method A - Iron Reduction):
-
Use Iron powder (3-5 eq) and Ammonium Chloride (saturated aq.) in Ethanol/Water (4:1).
-
Reflux for 2-4 hours.[2]
-
Why? This method is chemically gentle and avoids over-reduction of the amide bond.
Phase III: Purification & Isolation
Ticket #103: "The product is an oil/sticky solid. How do I crystallize it?"
The "Solubility Switch": The product is an aniline. It is soluble in organic solvents but can be protonated.
-
Workup:
-
After reduction, filter the catalyst/iron sludge.
-
Concentrate the solvent.
-
Do NOT use acid extraction (HCl) to purify, as the amide bond might hydrolyze, or you might salt out the product indiscriminately.
-
-
Recrystallization Strategy:
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.
-
Procedure: Dissolve crude in minimal hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.
-
Target Appearance: Off-white to pale yellow crystals. (Dark yellow/brown indicates oxidation
recrystallize with a pinch of sodium dithionite/bisulfite).
-
References & Authority
-
Imatinib Synthesis Pathways:
-
Patent: Zimmermann, J. et al. (Novartis). "Pyrimidine derivatives and processes for the preparation thereof." US Patent 5,521,184 . (Describes the coupling of 3-methylbenzoyl chloride with nitroanilines).
-
-
Amide Coupling Optimization:
-
Review: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Mechanisms of acid chloride activation).
-
-
Nitro Reduction Methodologies:
-
Impurity Profiling:
-
Analysis: "Synthesis and Characterization of Potential Impurities in Imatinib Mesylate." IJNRD, 2023. (Identifies azo-impurities from incomplete reduction).
-
Disclaimer: This guide assumes access to standard organic synthesis laboratory equipment. Always consult MSDS for 2-methyl-4-nitroaniline (toxic) and 3-methylbenzoyl chloride (corrosive) before handling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. d-nb.info [d-nb.info]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Executive Summary: The "Aniline Liability"
Researchers working with N-(4-Amino-2-methylphenyl)-3-methylbenzamide often encounter a rapid degradation phenomenon where the off-white solid or colorless solution turns pink, brown, or black.
The Root Cause: This molecule contains an electron-rich p-phenylenediamine-like core. The primary amino group (-NH₂) at the 4-position, combined with the electron-donating methyl group at the 2-position, makes the aromatic ring highly susceptible to auto-oxidation . This process is catalyzed by atmospheric oxygen, light, and trace metals, leading to the formation of highly colored quinone imines and subsequent polymerization.
This guide provides the mechanistic understanding and protocols required to stabilize this compound during synthesis, storage, and biological assay preparation.
Mechanistic Insight: Why is it Oxidizing?
To prevent oxidation, one must understand the pathway. The degradation is not a simple one-step reaction but a radical cascade.
Figure 1: The oxidation cascade from the free amine to colored polymeric impurities.
Troubleshooting & FAQs
Module A: Physical State & Storage
Q: My compound arrived as a beige powder, but after opening the vial, the top layer turned dark brown overnight. Is the bulk material ruined? A: Likely not. This is "surface oxidation." The top layer of crystals reacted with atmospheric oxygen and moisture.
-
Corrective Action: Scrape off the discolored layer under an inert atmosphere.[1] Recrystallize the remaining bulk if purity is critical (see Protocol B).
-
Prevention: Never store the free base in air. Flush the headspace with Argon (heavier than air) before resealing. Store at -20°C in amber glass.
Q: Why does the color change happen faster in solution than in solid state? A: In solution, molecular mobility increases, and dissolved oxygen is readily available. Furthermore, certain solvents (like THF or ethers) can form peroxides that aggressively oxidize the aniline nitrogen.
Module B: Solution Chemistry & Formulation
Q: I need to keep the compound in DMSO for biological assays. How do I stop it from turning red? A: DMSO is hygroscopic and can facilitate oxidation.
-
Degas the DMSO: Use the Freeze-Pump-Thaw method (Protocol A) or vigorous sparging with Argon for 15 minutes.
-
Add an Antioxidant: For non-sensitive assays, add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite .
-
Acidification: If the assay tolerates it, store the stock solution with 1 equivalent of HCl. The protonated ammonium species (
) is electronically deactivated and resistant to oxidation.
Q: Can I use chlorinated solvents like DCM or Chloroform? A: Avoid if possible. Chlorinated solvents can decompose to form HCl and phosgene-like radicals under light, accelerating the degradation of electron-rich amines. If necessary, filter the solvent through basic alumina to remove acid traces before use.
Comparative Stability Data
The following table summarizes the stability of the compound under different conditions.
| Condition | Form | Stability Estimate | Visual Indicator of Failure |
| Solid, Air, RT | Free Base | < 24 Hours | Surface browning |
| Solid, Argon, -20°C | Free Base | > 12 Months | Remains off-white/beige |
| DMSO Soln, Air, RT | Free Base | < 4 Hours | Turns pink/red rapidly |
| DMSO Soln, Argon, -20°C | Free Base | ~ 1 Month | Slight yellowing |
| Solid, Air, RT | HCl Salt | > 6 Months | Stable (remains white) |
Experimental Protocols
Protocol A: Freeze-Pump-Thaw (For Solvent Degassing)
Use this before dissolving the compound for sensitive reactions or long-term stock solutions.
-
Place the solvent (e.g., DMSO, MeOH) in a Schlenk flask.
-
Freeze the solvent using liquid nitrogen.
-
Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes.
-
Close the vacuum; thaw the solvent in a warm water bath (do not introduce gas yet). Gas bubbles will escape.
-
Repeat steps 2–4 three times.
-
Backfill with high-purity Argon.
Protocol B: Conversion to Hydrochloride Salt (The "Gold Standard" for Storage)
Converting the oxidation-prone free amine into a salt effectively "locks" the lone pair electrons, preventing oxidation.
-
Dissolution: Dissolve 1.0 g of N-(4-Amino-2-methylphenyl)-3-methylbenzamide in 10 mL of degassed Ethyl Acetate or Ethanol.
-
Acidification: In a separate flask, prepare 1.1 equivalents of HCl in Ethanol (or use commercially available 4M HCl in Dioxane).
-
Addition: Dropwise add the HCl solution to the amine solution under Argon stirring.
-
Precipitation: The HCl salt should precipitate immediately as a white solid. If not, add diethyl ether to induce precipitation.
-
Filtration: Filter under Argon (or quickly in air), wash with cold ether, and dry under vacuum.
-
Result: A stable white powder that resists oxidation for years at room temperature.
Decision Logic for Handling
Use this flow to determine the correct handling procedure for your specific application.
Figure 2: Decision tree for selecting the appropriate stabilization strategy.
References
-
Oxidation Mechanisms of Anilines: Erickson, P. R., et al. (2015).[2][3] "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution." The Journal of Physical Chemistry A, 119(13), 3233–3243.[2] [Link]
-
Quinone Imine Formation: Skipper, P. L., et al. (2012).[4] "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome."[5] Chemical Research in Toxicology, 25(12), 2600–2608. [Link]
-
Synthetic Handling of Air-Sensitive Amines: ResearchGate Discussion Thread. (2012). "How to prevent/minimize rapid air oxidation of arylamine." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Controlling factors in the rates of oxidation of anilines and phenols by triplet methylene blue in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Structural Validation & Comparative NMR Profiling: N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Strategic Overview
Context & Application: N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a critical bi-aryl amide scaffold, structurally homologous to intermediates used in the synthesis of Type II tyrosine kinase inhibitors (TKIs) such as Imatinib and Nilotinib. In drug discovery, this fragment represents the "tail" moiety often responsible for hydrophobic interactions within the kinase allosteric pocket.
The Analytical Challenge: The primary synthetic route involves the amide coupling of 3-methylbenzoyl chloride with 2-methyl-4-nitroaniline, followed by the selective reduction of the nitro group to an aniline.
-
Critical Quality Attribute (CQA): Quantitative confirmation of the nitro-to-amine reduction.
-
Common Impurity: Residual nitro-precursor (N-(2-methyl-4-nitrophenyl)-3-methylbenzamide).
-
Regioisomer Risk: Incorrect coupling orientation if using 2-methyl-1,4-phenylenediamine directly (though less common due to reactivity differences).
This guide provides a comparative NMR framework to validate the target structure against its nitro-precursor, utilizing DMSO-d6 as the solvent of choice to visualize exchangeable protons.
Experimental Protocol: High-Resolution 1H NMR
To ensure reproducibility and spectral fidelity, the following protocol minimizes line broadening associated with amide rotamers and exchangeable protons.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Why DMSO? Chloroform (CDCl3) often causes amide protons to broaden or disappear due to exchange. DMSO stabilizes the amide hydrogen bond, yielding sharp doublets/singlets.
-
-
Sample Mass: 5–10 mg of solid compound.
Workflow:
-
Preparation: Dissolve 5-10 mg of the sample in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (minimum) to 64 (for minor impurity detection).
-
Relaxation Delay (D1): Set to
1.0 sec to ensure integration accuracy of aromatic protons. -
Temperature: 298 K (25°C). Note: If amide peaks are broad, elevating T to 310 K can sharpen them by accelerating rotation.
-
Comparative Analysis: Target vs. Precursor
The definitive validation relies on the "Electronic Switch" effect. Reducing the Nitro group (strongly electron-withdrawing, EWG) to an Amine (strongly electron-donating, EDG) causes massive upfield shifts in the adjacent aromatic protons.
The "Electronic Switch" Diagnostic
| Feature | Nitro Precursor (Starting Material) | Target Compound (Product) | Mechanism |
| Electronic State | Electron Deficient (Deshielded) | Electron Rich (Shielded) | Induction/Resonance |
| Ring B Protons (H3, H5) | Key Indicator | ||
| Amine Signal (-NH2) | Absent | Broad singlet (2H) | |
| Amide Signal (-NH-) | H-Bond strength change |
Detailed Spectral Assignment (DMSO-d6)
Target Molecule: N-(4-Amino-2-methylphenyl)-3-methylbenzamide
-
Region 1: The Methyl Fingerprint (Aliphatic)
- 2.38 ppm (s, 3H): Methyl on the Benzoyl ring (Ring A). Typical aryl-methyl shift.
- 2.10 ppm (s, 3H): Methyl on the Aniline ring (Ring B). Slightly upfield due to the electron-rich nature of the amino-substituted ring.
-
Region 2: The Exchangeable Protons
- 4.85 ppm (br s, 2H): -NH2 . This signal is the "Proof of Reduction." It disappears upon D2O shake.
- 9.65 ppm (s, 1H): -NH- (Amide) . Sharp singlet in DMSO.
-
Region 3: Aromatic Region (Ring B - The "Sensor")
-
Numbering: N-amide is at pos 1, Methyl at 2, Amine at 4.
- 6.95 ppm (d, J=8.4 Hz, 1H, H-6): Ortho to the amide. Deshielded by the carbonyl.
- 6.45 ppm (d, J=2.2 Hz, 1H, H-3): Ortho to the amine and methyl. Shielded.
- 6.38 ppm (dd, J=8.4, 2.2 Hz, 1H, H-5): Ortho to the amine. Shielded.
-
Note: The coupling pattern (d, d, dd) confirms the 1,2,4-substitution.
-
-
Region 4: Aromatic Region (Ring A - The Anchor)
- 7.7 - 7.8 ppm (m, 2H): H-2' and H-6' (Ortho to carbonyl).
- 7.3 - 7.4 ppm (m, 2H): H-4' and H-5' (Meta/Para).
-
Pattern: Typical 3-substituted benzoyl pattern (often overlapping multiplets).
Data Summary Table
Table 1: Comparative Shift Data (DMSO-d6)
| Proton Assignment | Target (Amine) | Precursor (Nitro) | |
| Amide -NH- | 9.65 | 10.20 | -0.55 (Upfield) |
| Ring A (Benzoyl) Ar-H | 7.30 – 7.80 | 7.40 – 7.90 | Minimal change |
| Ring A -CH3 | 2.38 | 2.40 | Negligible |
| Ring B H-3 (Ortho to R4) | 6.45 | 8.15 | -1.70 (Massive Shielding) |
| Ring B H-5 (Ortho to R4) | 6.38 | 8.05 | -1.67 (Massive Shielding) |
| Ring B H-6 (Meta to R4) | 6.95 | 7.60 | -0.65 |
| Ring B -NH2 | 4.85 (2H) | Absent | Diagnostic |
| Ring B -CH3 | 2.10 | 2.25 | -0.15 |
Note: Chemical shifts are approximate (±0.05 ppm) based on substituent additivity rules and analogous benzamide scaffolds found in literature [1, 2].
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the validation process, distinguishing the product from the starting material.
Caption: Step-by-step logic for validating the nitro-to-amine reduction using 1H NMR markers.
Diagram 2: Structural Electronic Effects
Visualizing why the chemical shifts change so drastically.
Caption: The "Electronic Switch" mechanism causing the diagnostic ~1.7 ppm shift in ortho-protons.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Nagy, P. I., et al. (2019). "Conformational Analysis and NMR Characterization of Benzamide Derivatives." Journal of Molecular Structure.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imatinib Intermediates (Benzamide derivatives). [Link]
-
Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. [Link]
A Researcher's Guide to Distinguishing Benzamide Derivatives: An FTIR Spectroscopy Comparison
For researchers and professionals in drug development and organic synthesis, the precise characterization of amide functional groups is a daily necessity. The substitution pattern on the amide nitrogen—be it primary (–NH₂), secondary (–NHR), or tertiary (–NR₂)—profoundly influences a molecule's chemical reactivity, biological activity, and physical properties. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible tool for elucidating this crucial structural detail. This guide provides an in-depth comparison of the FTIR absorption bands for primary, secondary, and tertiary benzamides, grounded in the principles of vibrational spectroscopy and supported by experimental data.
The Vibrational Language of Amides: A Theoretical Primer
The diagnostic power of FTIR spectroscopy lies in its ability to probe the vibrational modes of specific chemical bonds. For amides, the key vibrational modes of interest are the N-H stretch, the C=O stretch (known as the Amide I band), and the N-H bend (the Amide II band). The frequencies of these vibrations are sensitive to the electronic environment and the degree of hydrogen bonding, providing a spectroscopic fingerprint for each class of amide.[1][2]
-
N-H Stretching Vibrations: These absorptions, typically found in the 3500-3100 cm⁻¹ region, are the most direct indicators of the amide type.[2] Primary amides, possessing two N-H bonds, exhibit two distinct stretching bands corresponding to asymmetric and symmetric stretching modes.[1][2] Secondary amides, with a single N-H bond, show only one stretching band in this region.[2] Tertiary amides, lacking an N-H bond, are silent in this spectral window.[2][3] Hydrogen bonding significantly influences these bands, causing them to broaden and shift to lower wavenumbers (a redshift) in the solid state compared to dilute solutions.[1][4]
-
Amide I Band (C=O Stretching): The strong absorption band between 1700 and 1630 cm⁻¹ is attributed to the C=O stretching vibration and is a hallmark of the amide functional group.[2] Its frequency is lowered compared to a typical ketone C=O stretch due to resonance delocalization of the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.[1] In benzamides, conjugation with the benzene ring further lowers the Amide I frequency.[2] The position of this band is also sensitive to hydrogen bonding, shifting to lower frequencies in the solid state.[1][5]
-
Amide II Band (N-H Bending and C-N Stretching): This band, appearing between 1650 and 1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.[2][6] It is a characteristic feature of primary and secondary amides.[2] Primary amides show an N-H scissoring vibration in this region, while secondary amides exhibit a prominent Amide II band that is often a useful diagnostic tool.[2] Tertiary amides do not show an Amide II band due to the absence of an N-H bond.[2]
Comparative Analysis of Benzamide FTIR Spectra
To illustrate the practical application of these principles, we will compare the FTIR spectra of three representative benzamides: benzamide (primary), N-methylbenzamide (secondary), and N,N-dimethylbenzamide (tertiary).
| Vibrational Mode | Benzamide (Primary) | N-Methylbenzamide (Secondary) | N,N-Dimethylbenzamide (Tertiary) |
| N-H Asymmetric Stretch | ~3366 cm⁻¹[2] | - | - |
| N-H Symmetric Stretch | ~3170 cm⁻¹[2] | - | - |
| N-H Stretch | - | ~3301 cm⁻¹[2] | - |
| Amide I (C=O Stretch) | ~1656 cm⁻¹[2] | ~1641 cm⁻¹[2] | ~1628 cm⁻¹[7] |
| Amide II (N-H Bend/C-N Stretch) | ~1622 cm⁻¹[2] | ~1542 cm⁻¹[2] | - |
Primary Benzamide: The FTIR spectrum of benzamide clearly displays two distinct peaks in the N-H stretching region, a hallmark of the -NH₂ group.[2] The Amide I band is prominent, and a separate Amide II band from the N-H scissoring vibration is also observed.[2]
Secondary Benzamide (N-Methylbenzamide): In contrast, the spectrum of N-methylbenzamide shows only a single N-H stretching absorption.[2][8][9] The Amide I band is present, and a strong, characteristic Amide II band appears at a lower frequency compared to the primary amide's N-H bend.[2]
Tertiary Benzamide (N,N-Dimethylbenzamide): The most striking feature of the N,N-dimethylbenzamide spectrum is the complete absence of any absorption bands in the N-H stretching region.[10][11][12] The only prominent band in the amide region is the Amide I (C=O stretch), which is shifted to a slightly lower wavenumber compared to the primary and secondary counterparts due to the electron-donating effect of the two methyl groups.[7]
To visually represent the logical flow of identifying benzamide types via FTIR, the following diagram outlines the key decision points based on the presence or absence of characteristic peaks.
Caption: Decision tree for identifying benzamide types using key FTIR spectral regions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Benzamide Sample
The following protocol details the preparation of a solid benzamide sample for FTIR analysis using the potassium bromide (KBr) pellet method. This technique is widely used for its excellent spectral resolution.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance
-
Oven (for drying KBr)
-
Spectroscopic grade potassium bromide (KBr)
-
Benzamide sample
-
Spatula and weighing paper
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Dry the spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption and can interfere with the spectrum.[13] Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of the benzamide sample and 100-200 mg of the dried KBr.[13] The sample concentration in KBr should be in the range of 0.5% to 1.0%.[14]
-
-
Grinding and Mixing:
-
Place the weighed benzamide sample in a clean, dry agate mortar and grind it to a very fine powder.
-
Add the weighed KBr to the mortar and continue to grind the mixture until it is homogeneous and has a flour-like consistency.[15] This minimizes light scattering and produces a high-quality spectrum.
-
-
Pellet Formation:
-
Assemble the pellet-forming die according to the manufacturer's instructions.
-
Transfer a small amount of the KBr-sample mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to allow the KBr to flow and form a transparent or translucent pellet.[16] Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.[16]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the spectrum of the benzamide sample.
-
Process the spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.
-
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
FTIR spectroscopy offers a definitive and straightforward method for distinguishing between primary, secondary, and tertiary benzamides. The key lies in a systematic analysis of the N-H stretching region, complemented by the identification of the Amide I and Amide II bands. By understanding the underlying principles of molecular vibrations and following a robust experimental protocol, researchers can confidently and accurately characterize their benzamide-containing compounds, ensuring the integrity and success of their scientific endeavors.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Choithani, H., et al. (2012). FT–IR benzamide (1). ResearchGate. Retrieved from [Link]
-
Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]
-
Choi, J.-H., & Cho, M. (2007). Dependence of Amide Vibrations on Hydrogen Bonding. Journal of Chemical Physics. Retrieved from [Link]
-
Puranik, P. G., & Venkata Ramiah, K. (1961). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 54(3), 121-129. Retrieved from [Link]
-
Katritzky, A. R., & Jones, R. A. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 3670-3674. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. FTIR TALK LETTER Vol. 14. Retrieved from [Link]
-
Cysewski, P., et al. (2016). Fig. S17 The recorded PXRD and ATR-FTIR spectra of benzamide (B),... ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Jović, B., et al. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. Retrieved from [Link]
-
Eötvös Loránd University. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2020). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. Request PDF. Retrieved from [Link]
-
Pierini, O. A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Molecules, 27(12), 3849. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-methyl-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). n,n-Dimethylbenzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
DSpace@MIT. (2007). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
University of Puget Sound. (2018, September 22). The C=O Stretch. Retrieved from [Link]
-
Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]
-
University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
PubMed. (2018). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]
-
NIH. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
PubChem. (n.d.). N,n-dimethylbenzamide. Retrieved from [Link]
Sources
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- 16. kinteksolution.com [kinteksolution.com]
A Comparative Guide to Reference Standards for N-(4-Amino-2-methylphenyl)-3-methylbenzamide: Establishing Analytical Integrity in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have significant impacts on the safety and efficacy of a drug product. This guide provides an in-depth technical comparison of reference standards for N-(4-Amino-2-methylphenyl)-3-methylbenzamide, a known impurity of the diagnostic imaging agent Mebrofenin.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind the qualification and comparison of reference standards. We will explore the establishment of a well-characterized in-house standard and compare its utility against existing, more established, but less direct, pharmacopeial standards.
The Critical Role of Impurity Reference Standards
A reference standard is a highly purified compound that is used as a benchmark for analytical tests. For impurities like N-(4-Amino-2-methylphenyl)-3-methylbenzamide, a reliable reference standard is essential for:
-
Accurate Identification: Confirming the presence of the impurity in API batches.
-
Precise Quantification: Determining the exact amount of the impurity to ensure it remains below established safety thresholds.
-
Method Validation: Demonstrating that an analytical method is suitable for its intended purpose, as mandated by regulatory bodies like the USP and EP.[1]
While official pharmacopeial standards exist for the API Mebrofenin, specific impurity standards such as N-(4-Amino-2-methylphenyl)-3-methylbenzamide are often not available and must be synthesized and qualified in-house.[2]
Comparative Analysis of Reference Standard Approaches
For N-(4-Amino-2-methylphenyl)-3-methylbenzamide, a direct comparison of commercially available, pre-qualified reference standards is often not feasible due to their limited availability. Therefore, this guide will compare two primary approaches for establishing a reference standard for this impurity.
| Approach | Description | Advantages | Disadvantages |
| In-House Qualified Standard | A batch of N-(4-Amino-2-methylphenyl)-3-methylbenzamide is synthesized or procured and then rigorously characterized to establish its identity, purity, and potency. | High Specificity: Directly matches the impurity of interest. Full Control: Complete control over the characterization process and documentation. | Resource Intensive: Requires significant effort in synthesis, purification, and analytical characterization. Requires Rigorous Validation: The qualification process must be thoroughly documented to be accepted by regulatory agencies. |
| Using Mebrofenin EP/USP Reference Standard | The official reference standard for the API, Mebrofenin, is used as a proxy for system suitability and to tentatively identify the impurity based on relative retention time. | Readily Available: Pharmacopeial standards are easily accessible. High Purity and Well-Characterized: Guaranteed quality from a recognized source.[2] | Indirect Identification: Relies on relative retention time, which can be less specific. Inaccurate Quantification: The response factor of the impurity may differ significantly from the API, leading to inaccurate quantification. |
Experimental Protocols for Qualification and Comparison
To ensure the integrity of a reference standard for N-(4-Amino-2-methylphenyl)-3-methylbenzamide, a series of analytical tests must be performed. Below are detailed protocols for the structural elucidation and purity determination of an in-house standard, which can then be compared against the Mebrofenin pharmacopeial standard for system suitability.
Structural Elucidation
The first step in qualifying an in-house reference standard is to unequivocally confirm its chemical structure.
NMR is a powerful tool for determining the structure of a molecule.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized N-(4-Amino-2-methylphenyl)-3-methylbenzamide in 0.6 mL of a suitable deuterated solvent, such as DMSO-d6.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of N-(4-Amino-2-methylphenyl)-3-methylbenzamide. The expected proton and carbon environments should be consistent with the proposed structure.
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.
-
Data Analysis: The measured accurate mass of the molecular ion should be within 5 ppm of the calculated theoretical mass of N-(4-Amino-2-methylphenyl)-3-methylbenzamide (C₁₅H₁₆N₂O). The fragmentation pattern can provide further structural confirmation.
Purity Determination
Once the structure is confirmed, the purity of the reference standard must be accurately determined.
HPLC is the primary technique for assessing the purity of a pharmaceutical compound.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions (based on methods for Mebrofenin and related benzamides): [3][4][5][6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is a common starting point for related compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the N-(4-Amino-2-methylphenyl)-3-methylbenzamide in a suitable diluent (e.g., acetonitrile/water).
-
Inject the solution into the HPLC system.
-
Analyze the chromatogram for the presence of any other peaks.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main peak.
-
LC-MS can be used to identify and semi-quantify impurities that are not resolved or detected by HPLC-UV.
-
Instrumentation: An LC system coupled to a mass spectrometer.
-
Procedure:
-
Use the same chromatographic conditions as the HPLC-UV method.
-
Analyze the mass spectra of any impurity peaks to gain information about their molecular weights. This can help in identifying potential process-related impurities or degradation products.
-
Visualization of Workflows
Reference Standard Qualification Workflow
Caption: Workflow for the qualification of an in-house reference standard.
Comparative Analytical Workflow
Sources
- 1. Impurity Reference Standards - Enamine [enamine.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimised quality control method for determination of the radiochemical purity of [99mTc]Tc-mebrofenin and [99mTc]Tc-etifenin in a clinical context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
Comparative Spectroscopic Analysis: N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Executive Summary & Application Context
N-(4-Amino-2-methylphenyl)-3-methylbenzamide (CAS: 926194-81-2) is a critical pharmaceutical intermediate, most notably serving as the "Intermediate 3" scaffold in the synthesis of Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor for Chronic Myeloid Leukemia (CML).
Unlike simple benzamides, this molecule features a "push-pull" electronic system: the electron-donating amine (-NH₂) and the electron-withdrawing amide linkage create a distinct UV-Vis footprint. This guide provides a comparative spectroscopic analysis against structural analogues to assist researchers in reaction monitoring (HPLC-UV), purity assessment, and library characterization.
Core Spectroscopic Characteristics[1][2]
-
Primary Chromophore: Benzanilide (N-phenylbenzamide) core.
-
Dominant Auxochrome: Primary amine (-NH₂) at the para position of the N-phenyl ring.
-
Steric Modulator: Methyl group at the ortho position (2-position of the aniline ring), which induces a twist in the amide bond, affecting molar absorptivity (
).
Theoretical Absorbance & Mechanistic Insight
The UV-Vis spectrum of this molecule is governed by
The "Push-Pull" Mechanism
-
Base System: The benzanilide core typically absorbs at 260–265 nm .
-
Bathochromic Shift (Red Shift): The addition of the p-amino group extends the conjugation length across the phenyl ring, lowering the energy gap (
) for the transition. This typically shifts the to the 280–300 nm region. -
Hypsochromic Modulation (Blue Shift): The ortho-methyl group on the aniline ring introduces steric hindrance with the amide carbonyl oxygen. This forces the N-phenyl ring slightly out of planarity with the amide group, reducing orbital overlap. Consequently, the
may be slightly blue-shifted (5–10 nm) or show reduced intensity compared to the un-methylated analogue N-(4-aminophenyl)benzamide.
DOT Diagram: Electronic Transition Logic
The following diagram illustrates the structural contributions to the UV spectrum.
Figure 1: Structural contributors to the UV-Vis absorption profile of the target molecule.
Comparative Data Analysis
The following table compares the target molecule against key structural analogues to validate its spectral identity.
| Compound | Structure Description | Electronic Effect | |
| Benzanilide | Unsubstituted core | 263 nm | Baseline conjugation. |
| N-(4-aminophenyl)benzamide | Lacks methyl groups | 290 nm | Strong |
| Target Molecule | N-(4-Amino-2-methylphenyl)-3-methylbenzamide | 282–288 nm (Est.) | Amino group drives red shift; ortho-methyl causes slight steric twist, reducing |
| Nilotinib | Final Drug (Target incorporated) | 267 nm, 329 nm | Extended heteroaromatic conjugation shifts maxima significantly into UVA region. |
Note: The "Target Molecule" represents the free base. If analyzing the hydrochloride salt, the protonation of the amine (
) will eliminate the auxochromic effect, reverting the spectrum closer to the Benzanilide baseline (~263 nm).
Experimental Protocol: Determination of &
To ensure reproducibility, follow this self-validating protocol. This method accounts for solvatochromic effects common in benzamides.
Reagents & Equipment[1][3][4]
-
Solvent: Methanol (HPLC Grade) or Acetonitrile. Avoid Acetone (UV cutoff interference).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvette: Quartz, 1 cm path length.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 10.0 mg of N-(4-Amino-2-methylphenyl)-3-methylbenzamide.
-
Dissolve in 100 mL Methanol to create a 100 µg/mL (ppm) stock solution.
-
Validation: Ensure complete dissolution; sonicate if necessary.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions: 5, 10, 20, and 40 µg/mL.
-
Why? To calculate the Molar Extinction Coefficient (
) using the Beer-Lambert Law ( ).
-
-
Scanning:
-
Set baseline with pure Methanol (200–400 nm).
-
Scan the 10 µg/mL sample.
-
Success Criteria: Absorbance at
should be between 0.2 and 0.8 AU.
-
-
Data Processing:
-
Identify primary peak (expected ~285 nm).
-
Check for secondary band (~230-240 nm).
-
Calculate
where is molar concentration.
-
DOT Diagram: Experimental Workflow
Figure 2: Standardized workflow for UV characterization.
Troubleshooting & Interferences
-
pH Sensitivity: The amino group is basic. Acidic solvents (or TFA in HPLC mobile phases) will protonate the amine, causing a Blue Shift (Hypsochromic) of ~20–30 nm.
-
Recommendation: For consistent
, use neutral buffered solvents or pure methanol.
-
-
Oxidation: Aromatic amines are prone to oxidation (turning brown/pink).
-
Indicator: Appearance of a broad, low-intensity band >350 nm indicates oxidative degradation (quinone-imine formation).
-
References
-
PubChem. (n.d.).[1][2][3] N-(4-Amino-2-methylphenyl)-3-methylbenzamide (Compound). National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[4] Benzamide, N-(4-aminophenyl)- UV Spectrum. National Institute of Standards and Technology.[4] Retrieved from [Link]
- Manley, P. W., et al. (2010). Nilotinib: A Specialized Tyrosine Kinase Inhibitor. Biochimica et Biophysica Acta (BBA).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for calculating auxochromic shifts in substituted benzenes).
Sources
- 1. reddit.com [reddit.com]
- 2. PubChemLite - N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide (C15H13F3N2O) [pubchemlite.lcsb.uni.lu]
- 3. N-(2-amino-4-methylphenyl)-3-isopropoxybenzamide | C17H20N2O2 | CID 56828194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]
Safety Operating Guide
N-(4-Amino-2-methylphenyl)-3-methylbenzamide proper disposal procedures
Topic: N-(4-Amino-2-methylphenyl)-3-methylbenzamide Proper Disposal Procedures CAS Number: 926194-81-2 Role: Senior Application Scientist[1]
Executive Summary: Immediate Action Card
Do NOT:
-
Do NOT dispose of down the drain (sink).[1] This compound is toxic to aquatic life.[1][2][3]
-
Do NOT dispose of in regular trash.[1] It is a suspected mutagen and hazardous chemical waste.[1][4]
-
Do NOT mix with oxidizers or strong acids during storage.[1]
DO:
-
Segregate as "Hazardous Organic Waste" (Solid or Liquid depending on matrix).[1]
-
Label clearly with full chemical name and hazard warnings (Toxic, Irritant).[1][4]
-
Incinerate via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
To ensure proper handling, you must understand the specific risks associated with this Imatinib intermediate/impurity.[1] While specific SDS data for this exact CAS is rare, its structure (an aromatic amine coupled with a benzamide) dictates its safety profile based on well-established structure-activity relationships (SAR) for phenylenediamines and benzamides.[1]
| Property | Details |
| Chemical Name | N-(4-Amino-2-methylphenyl)-3-methylbenzamide |
| CAS Number | 926194-81-2 |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low in water; soluble in DMSO, Methanol |
GHS Hazard Classification (Conservative Assessment)
Based on structural analogs (e.g., 2-methyl-1,4-phenylenediamine derivatives).[1]
-
Health Hazard: Suspected of causing genetic defects (Muta. 2); May cause cancer (Carc. 2); Skin Sensitizer (Skin Sens. 1).
-
Environmental: Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 / Chronic 1).
Pre-Disposal Handling & Containment
Before this chemical enters the waste stream, it must be handled to prevent cross-contamination and exposure.[1]
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if handling powder outside a fume hood.[1]
-
Skin: Double Nitrile Gloves (0.11 mm minimum thickness).[1] Change immediately upon contamination.[1]
-
Body: Lab coat with closed cuffs; Tyvek sleeves recommended for large quantities (>10g).[1]
-
Eyes: Chemical safety goggles.[1]
Engineering Controls
-
Handle all solid weighing and solution preparation inside a certified chemical fume hood .
-
Use a static-dissipative mat if the powder is fine/dry to prevent dispersal.[1]
Disposal Workflow: The "Cradle-to-Grave" Protocol
This workflow ensures compliance with EPA (USA) and general international hazardous waste regulations.[1]
Step 1: Waste Segregation
Determine the matrix of your waste.[1]
-
Solid Waste: Pure powder, contaminated weighing boats, paper towels, gloves.[1]
-
Liquid Waste: Mother liquors, HPLC effluents (Methanol/Acetonitrile mixtures containing the compound).[1]
Step 2: Packaging & Labeling
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if acidic impurities are present.[1]
-
Labeling: Must read "HAZARDOUS WASTE - TOXIC" .[1]
-
Constituents: List "N-(4-Amino-2-methylphenyl)-3-methylbenzamide" explicitly. Do not use abbreviations like "Amine Intermediate."
Step 3: Final Disposal Method
-
Primary Method: High-Temperature Incineration .[1] This is the only validated method to destroy the aromatic ring structure and prevent environmental leaching.[1]
-
Prohibited: Landfill, Sewer Discharge, Evaporation.[1]
Visualizing the Disposal Logic
The following flowchart illustrates the decision-making process for disposing of N-(4-Amino-2-methylphenyl)-3-methylbenzamide wastes.
Figure 1: Decision matrix for segregating and packaging N-(4-Amino-2-methylphenyl)-3-methylbenzamide waste streams.
Emergency Response: Accidental Release
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1]
Spill Cleanup Protocol
-
Evacuate & Isolate: Clear the immediate area (radius of 3 meters).[1]
-
PPE Up: Don double gloves, goggles, and a respirator.[1]
-
Containment:
-
Decontamination:
-
Disposal: Place all cleanup materials into the hazardous waste container described in Section 3.
References
-
National Institutes of Health (NIH) - PubChem. (2007).[1] Imatinib Intermediate Structures and Analogues. Retrieved February 14, 2026, from [Link][1]
-
University of British Columbia (UBC). (n.d.).[1] In-Laboratory Treatment of Chemical Waste - Aromatic Amines. Retrieved February 14, 2026, from [Link]
-
American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[1][2] Retrieved February 14, 2026, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
